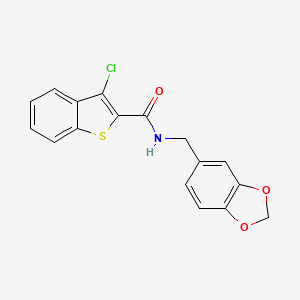

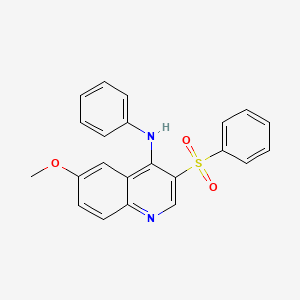

![molecular formula C11H12N4O B2870451 N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide CAS No. 2270918-55-1](/img/structure/B2870451.png)

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol” is structurally similar to the compound you’re asking about . It has a molecular weight of 163.18 and is a solid at room temperature .

Molecular Structure Analysis

The structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol” include a density of 1.4±0.1 g/cm3, a boiling point, a flash point, an index of refraction of 1.671, and a molar refractivity of 44.9±0.5 cm3 .Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

Pyrazolo[1,5-a]pyrimidines serve as a privileged scaffold in drug discovery. Researchers have developed various synthetic pathways for their preparation and post-functionalization. These compounds exhibit significant anticancer potential and enzymatic inhibitory activity. By understanding their structure-activity relationships, scientists aim to design rational and efficient drugs based on the pyrazolo[1,5-a]pyrimidine core .

Photophysical Properties and Material Science

The photophysical properties of pyrazolo[1,5-a]pyrimidines make them attractive for material science applications. Their rigid, planar structure and N-heterocyclic system contribute to their unique behavior. Researchers explore their use in optoelectronic devices, sensors, and other materials .

Combinatorial Library Design

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for structural modifications throughout their periphery. As a result, they are valuable for combinatorial library design, enabling the creation of diverse small molecules for drug screening and discovery .

Biological Activity and Drug Design

Several drugs incorporate the pyrazolo[1,5-a]pyrimidine moiety. Examples include indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. Understanding the biological activity of these compounds aids in designing novel therapeutic agents .

Crystallographic Analysis

Researchers use crystallography to determine the nature of non-bonded interactions in pyrazolo[1,5-a]pyrimidines. This approach helps stabilize their structures and provides insights into their behavior .

Radiochemistry and Imaging Agents

Fluorine-containing pyrazolopyrimidines related to N-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)prop-2-enamide have been studied as imaging agents. These compounds exhibit affinity for specific targets, making them useful for radiochemistry and molecular imaging applications .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been suggested to target the translocator protein (tspo), an imaging biomarker for glioma . TSPO is a protein located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport and steroid hormone synthesis.

Mode of Action

Compounds with similar structures have been suggested to act as adenine mimetics, binding to the atp-binding sites of proteins . This interaction could potentially alter the function of these proteins, leading to changes in cellular processes.

properties

IUPAC Name |

N-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-4-11(16)13-10-5-7(2)12-9-6-8(3)14-15(9)10/h4-6H,1H2,2-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGFCOQOFYBKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2NC(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

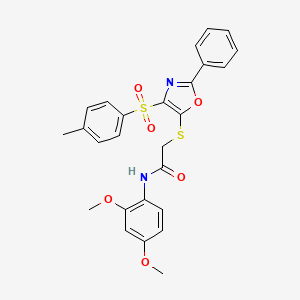

![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)

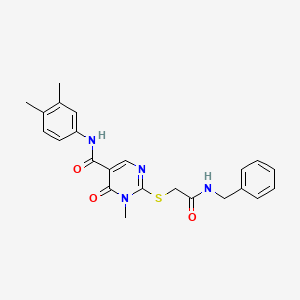

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870371.png)

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2870384.png)

![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B2870389.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2870390.png)